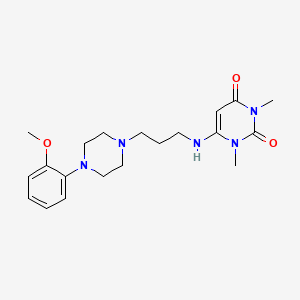

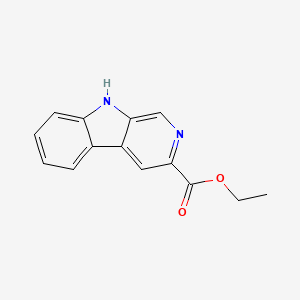

Ethyl beta-carboline-3-carboxylate

Übersicht

Beschreibung

Ethyl beta-carboline-3-carboxylate (EBC3C) is a synthetic compound that has been studied for its potential application in various scientific fields. It is a derivative of the beta-carboline family of compounds, which are natural products found in plants and animals. EBC3C has been studied for its potential use as a drug, for its antioxidant properties, and for its ability to modulate the activity of enzymes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Ethyl β-carboline-3-carboxylate (β-CCE) is a β-carboline alkaloid extracted from P. quassioides . It has been used in pharmaceutical research due to its therapeutic effects .

Treatment of Pulmonary Fibrosis

Studies have shown that β-carboline alkaloids, including β-CCE, can be used to treat mice pulmonary fibrosis .

Depression Treatment

β-CCE has been used in the treatment of depression . The compound’s effects on mood and behavior make it a potential candidate for further research in this field .

Bacterial Infections

β-CCE has been found to have antibacterial properties, making it useful in the treatment of bacterial infections .

Inflammatory Diseases

Research has shown that β-CCE can be used in the treatment of inflammatory diseases . This is due to its anti-inflammatory properties .

Cancer Treatment

β-CCE has been used in cancer treatment research . It has been found to increase cervical cancer cell apoptosis, which is a form of programmed cell death that is often defective in cancer cells .

Behavioral Studies

β-CCE has been used in behavioral studies, particularly in relation to aggression and sociability . It has been found to inhibit aggressive behavior in aggressive mice and, to some extent, antagonize the timidity-reducing and sociability-increasing effect of diazepam in timid mice .

Neurological Research

β-CCE has been used in neurological research due to its effects on the GABA receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Wirkmechanismus

Target of Action

The primary target of Ethyl beta-carboline-3-carboxylate is the GABA-A receptor complex , specifically the benzodiazepine site . GABA-A receptors are crucial in the central nervous system, playing a significant role in inhibitory neurotransmission .

Mode of Action

Ethyl beta-carboline-3-carboxylate acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor complex . This means it induces effects opposite to those of benzodiazepines, which are typically agonists . When administered with Diazepam, a benzodiazepine, it significantly inhibits the cGMP levels that are upregulated by Diazepam .

Biochemical Pathways

The compound’s interaction with the GABA-A receptor complex affects several behavioral situations. At high doses, it shows convulsive properties, while at moderate doses, it exhibits anxiogenic properties. At low doses, it enhances learning effects . These effects suggest a physiological relationship between memory processes, anxiety, and epileptic seizures through the GABA-A receptor channel .

Result of Action

The molecular and cellular effects of Ethyl beta-carboline-3-carboxylate’s action are diverse. It can induce convulsions at high doses, anxiety at moderate doses, and enhance learning at low doses . It also antagonizes the sedative effects of benzodiazepines .

Eigenschaften

IUPAC Name |

ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVRZNUMIKACTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225208 | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl beta-carboline-3-carboxylate | |

CAS RN |

74214-62-3 | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Ethyl Beta-Carboline-3-Carboxylate in the central nervous system?

A1: Ethyl Beta-Carboline-3-Carboxylate primarily interacts with the GABAA receptor complex, a ligand-gated ion channel found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Ethyl Beta-Carboline-3-Carboxylate interact with the GABAA receptor complex?

A2: β-CCE acts as a negative allosteric modulator of the GABAA receptor complex. This means it binds to a site distinct from the GABA binding site and reduces the effects of GABA, an inhibitory neurotransmitter. [, , , , , , , , ]

Q3: What are the downstream consequences of Ethyl Beta-Carboline-3-Carboxylate binding to the GABAA receptor complex?

A3: By antagonizing the effects of GABA at the GABAA receptor complex, β-CCE reduces GABAergic inhibition in the brain. This can lead to a range of effects, including:

- Increased neuronal excitability: β-CCE can increase the firing rate of neurons, potentially leading to anxiety, seizures, and other behavioral changes. [, , , , , , , ]

- Antagonism of benzodiazepine effects: β-CCE can block the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are positive allosteric modulators of the GABAA receptor complex. [, , , , , , , ]

- Alterations in dopamine metabolism: Research suggests that β-CCE may increase dopamine metabolism in certain brain regions, potentially contributing to its behavioral effects. []

Q4: How does the structure of Ethyl Beta-Carboline-3-Carboxylate influence its activity at the GABAA receptor complex?

A4: The ester group at position 3 of the beta-carboline ring is crucial for β-CCE's interaction with the GABAA receptor complex. Modifications to this group, such as replacing it with an amide group, significantly reduce its affinity for the receptor. [] Additionally, the nature of the substituent at position 4 can also impact its activity, with certain substitutions leading to changes in potency and intrinsic efficacy. []

Q5: Are there any known structural analogs of Ethyl Beta-Carboline-3-Carboxylate with different pharmacological profiles?

A5: Yes, several structural analogs of β-CCE exist, including:

- Methyl Beta-Carboline-3-Carboxylate (β-CCM): Exhibits similar pharmacological properties to β-CCE, acting as a negative allosteric modulator at the GABAA receptor complex. [, , , , , , , , ]

- Methyl 6,7-Dimethoxy-4-Ethyl-Beta-Carboline-3-Carboxylate (DMCM): A potent convulsant and anxiogenic agent that acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. [, , , , , , , , , , , , , , ]

Q6: How is Ethyl Beta-Carboline-3-Carboxylate metabolized in vivo?

A6: β-CCE is primarily metabolized by esterases in the liver and kidneys. [, ] This rapid peripheral metabolism contributes to its relatively weak in vivo effects compared to its potency in vitro.

Q7: Can the pharmacological effects of Ethyl Beta-Carboline-3-Carboxylate be blocked?

A7: Yes, the effects of β-CCE can be antagonized by:

- Benzodiazepine receptor antagonists: Compounds like flumazenil can block the effects of β-CCE by competing for binding at the benzodiazepine site of the GABAA receptor complex. [, , , , , , ]

- Positive allosteric modulators of the GABAA receptor complex: Drugs like diazepam can overcome the inhibitory effects of β-CCE by enhancing GABAergic transmission. [, , , ]

Q8: What in vitro models have been used to study the effects of Ethyl Beta-Carboline-3-Carboxylate?

A8: Various in vitro models have been employed to investigate the pharmacological properties of β-CCE, including:

- Radioligand binding assays: These assays measure the ability of β-CCE to displace radiolabeled ligands from the GABAA receptor complex, providing information about its binding affinity and selectivity. [, , , , , , , , , ]

- Electrophysiological recordings: These techniques measure the effects of β-CCE on GABA-induced currents in neurons, providing insights into its functional consequences at the cellular level. [, , , , , , , , , , , , , ]

Q9: What are some of the behavioral effects of Ethyl Beta-Carboline-3-Carboxylate observed in animal models?

A9: Animal studies have shown that β-CCE can produce a range of behavioral effects, including:

- Anxiogenic effects: β-CCE can increase anxiety-like behavior in rodents, suggesting a potential role in the pathophysiology of anxiety disorders. [, , , ]

- Proconvulsant effects: β-CCE can lower the seizure threshold and exacerbate seizures in animal models of epilepsy. [, , , , , , , , , ]

- Disruption of learning and memory: β-CCE has been shown to impair learning and memory in rodent models, highlighting its potential impact on cognitive function. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)

![8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1196413.png)